6-Keto Cyproterone Acetate 6-Keto Cyproterone Acetate 6-Keto Cyproterone Acetate is an impurity of Cyproterone acetate, a new antiandrogenic steroid.
Brand Name: Vulcanchem
CAS No.: 17184-05-3
VCID: VC0195057
InChI: InChI=1S/C24H30O5/c1-12(25)24(29-13(2)26)8-6-16-14-10-21(28)19-11-20(27)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h11,14-18H,5-10H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1
SMILES: CC(=O)C1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)C5CC5C34C)C)OC(=O)C
Molecular Formula: C24H30O5
Molecular Weight: 398.49

6-Keto Cyproterone Acetate

CAS No.: 17184-05-3

Cat. No.: VC0195057

Molecular Formula: C24H30O5

Molecular Weight: 398.49

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Keto Cyproterone Acetate - 17184-05-3

Specification

CAS No. 17184-05-3
Molecular Formula C24H30O5
Molecular Weight 398.49
IUPAC Name [(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-2,16-dimethyl-6,9-dioxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate
Standard InChI InChI=1S/C24H30O5/c1-12(25)24(29-13(2)26)8-6-16-14-10-21(28)19-11-20(27)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h11,14-18H,5-10H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1
SMILES CC(=O)C1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)C5CC5C34C)C)OC(=O)C

Introduction

Chemical Identity and Properties

6-Keto Cyproterone Acetate is classified as a synthetic steroid derivative characterized by the presence of a keto group at the 6th position of the parent compound Cyproterone Acetate. This structural modification enhances its antiandrogenic activity and alters its pharmacokinetic profile, making it a significant compound for therapeutic investigation.

Identification Data

The compound is formally identified by the following parameters:

ParameterValue
Chemical Name3′H-Cyclopropa pregna-1,4-diene-3,6,20-trione, 1β,2β-dihydro-17-hydroxy-, acetate
CAS Number17184-05-3
Molecular FormulaC24H30O5
Molecular Weight398.49 g/mol
Synonyms1β,2β-Dihydro-17-hydroxy-3'H-cyclopropa pregna-1,4-diene-3,6,20-trione Acetate; Cyproterone Acetate EP Impurity E

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Physicochemical Properties

6-Keto Cyproterone Acetate exhibits specific physicochemical characteristics that influence its applications and handling requirements:

PropertyValue
Physical StateSolid
ColorPale Yellow
Melting Point>251°C (decomposition)
Boiling Point528.0±50.0°C (Predicted)
Density1.24±0.1 g/cm³ (Predicted)
SolubilitySlightly soluble in Chloroform and Methanol
Storage RequirementsRefrigeration
LogP3.05400

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Structural Characteristics

The structural uniqueness of 6-Keto Cyproterone Acetate is primarily attributed to its modified steroid nucleus. The compound retains the cyclopropane ring of Cyproterone Acetate but features an additional ketone group at the 6-position. This modification significantly influences its biological activity by altering the molecule's interaction with target receptors and affecting its metabolic stability.

Structure-Activity Relationship

The key structural components that contribute to 6-Keto Cyproterone Acetate's pharmacological activity include:

  • The cyclopropane ring at positions 1 and 2, which enhances receptor binding

  • The keto group at position 6, which distinguishes it from Cyproterone Acetate

  • The 17α-acetoxy group, important for maintaining progestogenic activity

  • The 3-keto-Δ4 arrangement in ring A, essential for hormonal activity

Synthesis and Preparation Methods

The preparation of 6-Keto Cyproterone Acetate involves sophisticated synthetic pathways that typically begin with commercially available steroids. These methods have evolved significantly with advancements in chemical synthesis technologies.

Conventional Synthesis

Traditional synthesis of 6-Keto Cyproterone Acetate commonly involves the oxidation of Cyproterone Acetate to introduce the keto group at the 6th position. This process typically employs oxidizing agents such as chromium trioxide or pyridinium chlorochromate under carefully controlled conditions. The parent compound, Cyproterone Acetate, is typically synthesized through a multi-step process beginning with steroids like progesterone or solasodine .

Industrial Production

Industrial-scale production follows similar synthetic routes but implements continuous flow chemistry techniques to enhance efficiency and reduce waste. Recent advancements in flow chemistry have enabled more environmentally compatible and efficient synthesis methods, particularly important when scale-up is considered .

Advanced Flow Chemistry Methods

A significant breakthrough in the synthesis of Cyproterone Acetate (the parent compound) was achieved through a 10-step chemo-biocatalytic continuous flow asymmetric synthesis starting from 4-androstene-3,17-dione. This method incorporates:

  • An engineered 3-ketosteroid-Δ1-dehydrogenase (ReM2)-catalyzed Δ1-dehydrogenation

  • Co-catalyzed Mukaiyama hydration to create the C17 α-OH group

  • Corey-Chaykovsky cyclopropanation to construct the cyclopropyl core

Biological Activity and Mechanism of Action

6-Keto Cyproterone Acetate exhibits significant biological activity related to its interaction with steroid hormone receptors and metabolic pathways.

Receptor Interaction

The primary mechanism of action involves:

  • Blocking the binding of dihydrotestosterone (DHT) to androgen receptors in target tissues

  • Inhibiting the activation of androgen-responsive genes, thereby reducing the effects of male hormones

  • Demonstrating both antiandrogenic and progestogenic activities, which contribute to its therapeutic effects

Species-Specific Effects

Research has revealed interesting species-specific effects in the interaction of cyproterone compounds with the aryl hydrocarbon receptor (AhR) pathway:

  • In mouse cells (Hepa-1c1c7), cyproterone acetate acts as an AhR agonist, inducing CYP1A1 expression

  • In human cells (HepG2 and MCF7), it functions as an AhR antagonist, suppressing CYP1A1 expression

  • These differential effects potentially explain species-specific responses to the compound

Influence on Gene Expression

Studies indicate that 6-Keto Cyproterone Acetate can influence gene expression related to steroidogenesis and metabolism. For instance, it has been shown to induce the expression of CYP1A1 in mouse liver cells (Hepa-1c1c7), associated with the aryl hydrocarbon receptor pathway .

Pharmacological Applications

The unique biological properties of 6-Keto Cyproterone Acetate and its parent compound suggest several potential therapeutic applications, particularly in the management of hormone-dependent conditions.

Treatment of Androgen-Dependent Conditions

Based on the properties of related compounds like Cyproterone Acetate, 6-Keto Cyproterone Acetate may have applications in:

  • Treatment of prostate cancer, where it serves as an antiandrogen therapy

  • Management of severe acne and hirsutism in women

  • Treatment of polycystic ovary syndrome and congenital adrenal hyperplasia

Hormonal Therapy

The compound may also have utility in:

  • Hormone replacement therapies

  • Transgender hormone therapy for individuals assigned male at birth

  • Hormonal contraception, particularly for women experiencing androgen-related symptoms

Clinical Dosing Considerations

Based on research with Cyproterone Acetate, the following dosing ranges have been established for various conditions:

ApplicationPatient PopulationTypical Dosage RangeExpected Outcomes
Prostate CancerMen50-300 mg dailyPalliative care; symptom management
Acne/HirsutismWomen2-100 mg daily75-90% improvement
Transgender Hormone TherapyIndividuals assigned male at birth<25-50 mg dailySignificant testosterone suppression

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Adverse EffectFrequencyMonitoring Recommendations
HepatotoxicityDose-relatedRegular liver function tests
MeningiomasRare, associated with long-term useMRI monitoring for long-term therapy
Psychological EffectsVariableRegular psychological assessment

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Recent Research Developments

Recent scientific investigations have expanded our understanding of 6-Keto Cyproterone Acetate and related compounds.

Low-Dose Therapy Effectiveness

A retrospective cohort study of 59 individuals assigned male at birth revealed that low-dose Cyproterone Acetate (<25 mg/day) was comparable in effectiveness to standard doses (25-50 mg/day) in suppressing testosterone levels during feminizing hormone therapy. This finding suggests that lower doses may achieve therapeutic targets while potentially reducing the risk of adverse effects .

Flow Chemistry Advancements

Recent advancements in flow chemistry have significantly improved the synthesis of Cyproterone Acetate, which may impact the production and availability of derivatives like 6-Keto Cyproterone Acetate. The development of a 10-step continuous flow synthesis represents a major advancement in production efficiency .

Comparative Analysis with Related Compounds

6-Keto Cyproterone Acetate belongs to a family of steroidal antiandrogens that share structural similarities but demonstrate distinct pharmacological profiles.

Relationship to Cyproterone Acetate

As a derivative of Cyproterone Acetate, 6-Keto Cyproterone Acetate shares core structural elements but differs in:

  • The presence of a keto group at position 6

  • Modified pharmacokinetic properties

  • Potentially enhanced antiandrogenic activity

Comparison with Other Steroidal Antiandrogens

When compared to other compounds in its class:

CompoundKey Structural DifferencesPharmacological Distinctions
Cyproterone AcetateLacks 6-keto groupUsed clinically for prostate cancer, hirsutism
Megestrol AcetateDifferent substitution pattern, no cyclopropane ringUsed primarily for appetite stimulation, breast cancer
Chlormadinone AcetateNo cyclopropane ring, different A-ring configurationUsed in oral contraceptives, treatment of benign prostatic hyperplasia

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